Tert-butyl 2-amino-2-(azetidin-3-yl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(azetidin-3-yl)acetate is a compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-(azetidin-3-yl)acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-amino-2-(azetidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
Tert-butyl 2-amino-2-(azetidin-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(azetidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring’s conformational restriction plays a crucial role in its biological activity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Tert-butyl 2-(3-aminoazetidin-1-yl)acetate : This compound is structurally similar but differs in the position of the amino group.
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole : This compound contains a selenazole ring in addition to the azetidine ring.
- 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid : This compound has a carboxylic acid group instead of the ester group.
Uniqueness: Tert-butyl 2-amino-2-(azetidin-3-yl)acetate is unique due to its specific structural features, such as the tert-butyl ester group and the position of the amino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(azetidin-3-yl)acetate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7(10)6-4-11-5-6/h6-7,11H,4-5,10H2,1-3H3 |
InChI Key |
YIERTMXEJMTBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CNC1)N |
Origin of Product |
United States |
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